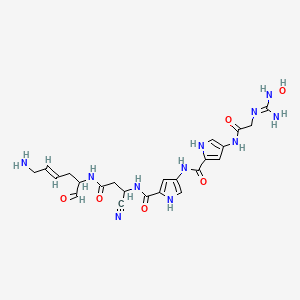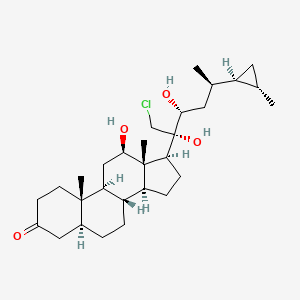![molecular formula C55H104O6 B1242122 TG(16:1(9Z)/18:0/18:0)[iso3]](/img/structure/B1242122.png)
TG(16:1(9Z)/18:0/18:0)[iso3]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TG(16:1(9Z)/18:0/18:0)[iso3], also known as TG(18:0/18:0/16:1) or tracylglycerol(52:1), belongs to the class of organic compounds known as triacylglycerols. These are glycerides consisting of three fatty acid chains covalently bonded to a glycerol molecule through ester linkages. Thus, TG(16:1(9Z)/18:0/18:0)[iso3] is considered to be a triradylglycerol lipid molecule. TG(16:1(9Z)/18:0/18:0)[iso3] is considered to be a practically insoluble (in water) and relatively neutral molecule. TG(16:1(9Z)/18:0/18:0)[iso3] has been found in human adipose tissue tissue, and has also been primarily detected in blood. Within the cell, TG(16:1(9Z)/18:0/18:0)[iso3] is primarily located in the membrane (predicted from logP) and adiposome. TG(16:1(9Z)/18:0/18:0)[iso3] exists in all eukaryotes, ranging from yeast to humans. In humans, TG(16:1(9Z)/18:0/18:0)[iso3] is involved in the metabolic disorder called de novo triacylglycerol biosynthesis TG(18:0/18:0/16:1(9Z)) pathway.
TG(16:1(9Z)/18:0/18:0)[iso3] is a triglyceride.
Scientific Research Applications
Triacylglycerol Analysis in Diseases
A 2017 study by Guan et al. focused on analyzing triacylglycerols (TGs) with specific fatty acid chain compositions, including TG species similar to TG(16:1(9Z)/18:0/18:0)[iso3], in various tissues such as human plasma and liver tissues. They highlighted the importance of analyzing TGs in the context of diseases like cardiovascular and liver diseases, particularly hepatocellular carcinoma (HCC). Their findings revealed aberrant specific TG metabolism in HCC, emphasizing the role of TG analysis in disease research (Guan et al., 2017).
Nutritional Applications in Infant Formula
The production and structural importance of specific TGs in infant nutrition have been explored in studies like the one by Van Erp et al. (2021). They engineered Arabidopsis thaliana seeds to produce TGs with a structure similar to human milk, which is believed to enhance nutrient absorption in infants. This research underlines the potential of using TGs, such as TG(16:1(9Z)/18:0/18:0)[iso3], in designing infant formula that mimics the nutritional benefits of human milk (Van Erp et al., 2021).
Relationship with Insulin Resistance
A study by Kotronen et al. (2009) explored the relationship between specific serum TGs and insulin resistance. They suggested that TGs containing specific fatty acid compositions, like TG(16:0/16:0/18:1) or TG(16:0/18:1/18:0), may serve as more accurate markers of insulin resistance than total serum TG concentrations. This highlights the potential clinical importance of specific TGs in metabolic health and disease (Kotronen et al., 2009).
properties
Product Name |
TG(16:1(9Z)/18:0/18:0)[iso3] |
|---|---|
Molecular Formula |
C55H104O6 |
Molecular Weight |
861.4 g/mol |
IUPAC Name |
[(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C55H104O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h21,24,52H,4-20,22-23,25-51H2,1-3H3/b24-21-/t52-/m1/s1 |
InChI Key |
CDKITPQUODTFLF-FQFQCYJKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COC(=O)CCCCCCC/C=C\CCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



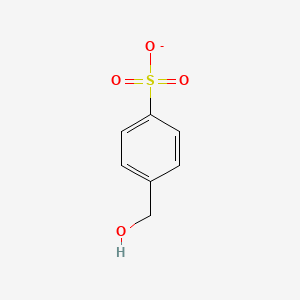
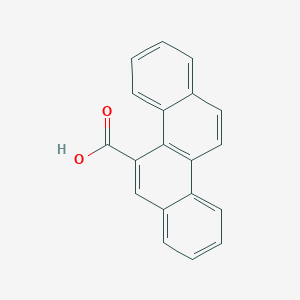
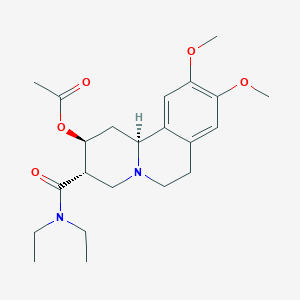
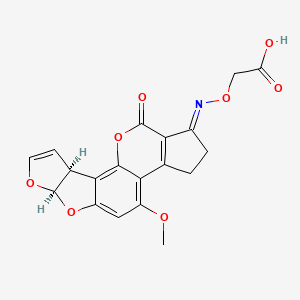
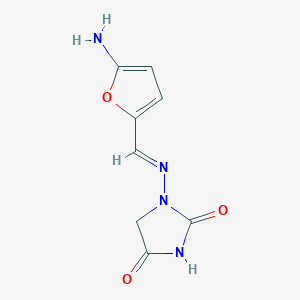
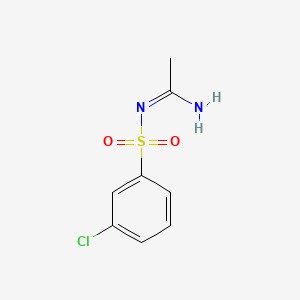
![1-[(E)-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methylideneamino]-3-propan-2-ylthiourea](/img/structure/B1242054.png)
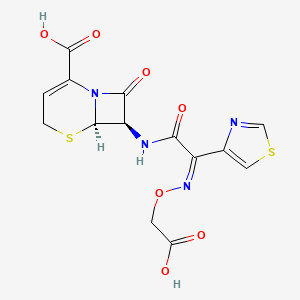
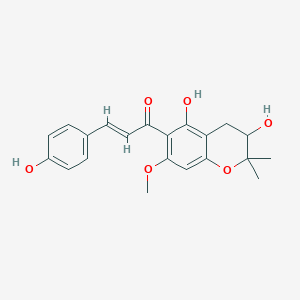
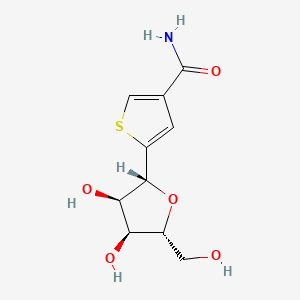
![(3R,4R,5R,6R,7R,8R,9S,10R,13R,14R,17R)-3,4,6,7-tetrahydroxy-17-[(1S)-1-[(2R,4R)-6-hydroxy-4-propan-2-yloxan-2-yl]ethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B1242059.png)
